![molecular formula C27H24N2O5S B4017025 2-{3,5-dimethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4017025.png)
2-{3,5-dimethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
Benzimidazole derivatives are a significant class of compounds with wide-ranging applications in medicinal chemistry due to their diverse biological activities. The interest in these compounds stems from their structural similarity to nucleotides, making them key scaffolds in drug design and discovery.
Synthesis Analysis
Benzimidazole derivatives are synthesized using various methods, including the condensation of o-phenylenediamines with carboxylic acid derivatives or by cyclization reactions involving 2-amino thiophenols/anilines with β-diketones under catalyst-free conditions (Mayo et al., 2014). A notable method involves Brønsted acid-catalyzed cyclization, offering high yields and tolerance to various functional groups.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including their crystal structure and hydrogen bonding patterns, is often elucidated through X-ray crystallography. These analyses reveal significant insights into the compound's stereochemistry and conformational preferences, which are crucial for understanding their biological activities (K. Ha, 2012).
properties
IUPAC Name |
(2Z)-2-[[3,5-dimethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c1-17-7-6-8-19(13-17)33-11-12-34-25-22(31-2)14-18(15-23(25)32-3)16-24-26(30)29-21-10-5-4-9-20(21)28-27(29)35-24/h4-10,13-16H,11-12H2,1-3H3/b24-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLNFFNAICMMA-JLPGSUDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2OC)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2OC)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[[3,5-dimethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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